molecular formula C5H2Cl2N4 B6232740 2,4-dichloroimidazo[2,1-f][1,2,4]triazine CAS No. 1810700-89-0

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Cat. No.: B6232740
CAS No.: 1810700-89-0
M. Wt: 189
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic aromatic compound belonging to the triazine family. It is characterized by its molecular formula C5H2Cl2N4 and a molecular weight of 189 g/mol . This compound is notable for its applications in various scientific fields, including organic synthesis and material science.

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceutical synthesis and organic catalysis. Additionally, the development of more efficient and diverse synthetic routes could be a focus of future research .

Mechanism of Action

Target of Action

It is known that triazine derivatives can interfere with various signaling pathways to induce cell death

Mode of Action

It is known that triazine derivatives can interact with their targets to induce changes that lead to cell death . The specific interactions of this compound with its targets are yet to be elucidated.

Biochemical Pathways

It is known that triazine derivatives can interfere with various signaling pathways . The specific pathways affected by this compound and their downstream effects need further investigation.

Pharmacokinetics

It is known that triazine derivatives can have low rates of glucuronidation, indicating higher metabolic stability .

Result of Action

It is known that triazine derivatives can induce cell death . The specific effects of this compound on molecular and cellular levels need further investigation.

Action Environment

It is known that the compound is stable at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine involves multiple synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. One common method involves the cyclization of 1,2,4-triazine derivatives with chloroacetaldehyde or its dimethyl acetal.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine undergoes various organic transformations, including:

Common Reagents and Conditions: Common reagents used in these reactions include nucleophilic agents, chloroacetaldehyde, and dimethyl acetal. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products: The major products formed from these reactions are typically derivatives of the parent compound, which can be further utilized in various applications in organic chemistry.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,4-dichloroimidazo[2,1-f][1,2,4]triazine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications in organic synthesis and material science .

Properties

IUPAC Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFAZQVYQBMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810700-89-0
Record name 2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.